Cas no 2445790-58-7 (2-(methoxymethyl)-4H,5H,6H,7H-1,3oxazolo4,5-cpyridine)

2-(Methoxymethyl)-4H,5H,6H,7H-1,3-oxazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused oxazole-pyridine core with a methoxymethyl substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's rigid bicyclic framework enhances stability, while the methoxymethyl group offers functional versatility for further derivatization. Its potential applications include serving as a building block for bioactive molecules, particularly in the development of CNS-targeting agents or heterocyclic scaffolds for medicinal chemistry. The compound's well-defined reactivity profile and synthetic accessibility contribute to its utility in exploratory research and fine chemical production.
2-(methoxymethyl)-4H,5H,6H,7H-1,3oxazolo4,5-cpyridine structure
2445790-58-7 structure
商品名:2-(methoxymethyl)-4H,5H,6H,7H-1,3oxazolo4,5-cpyridine
CAS番号:2445790-58-7
MF:C8H12N2O2
メガワット:168.193081855774
MDL:MFCD32692312
CID:5668736
PubChem ID:154852581

2-(methoxymethyl)-4H,5H,6H,7H-1,3oxazolo4,5-cpyridine 化学的及び物理的性質

名前と識別子

    • 2-(methoxymethyl)-4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine
    • 2445790-58-7
    • EN300-26975932
    • 2-(methoxymethyl)-4H,5H,6H,7H-1,3oxazolo4,5-cpyridine
    • MDL: MFCD32692312
    • インチ: 1S/C8H12N2O2/c1-11-5-8-10-6-4-9-3-2-7(6)12-8/h9H,2-5H2,1H3
    • InChIKey: CPHXEVNNDRQRPL-UHFFFAOYSA-N
    • ほほえんだ: O1C(COC)=NC2CNCCC1=2

計算された属性

  • せいみつぶんしりょう: 168.089877630g/mol
  • どういたいしつりょう: 168.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.5

2-(methoxymethyl)-4H,5H,6H,7H-1,3oxazolo4,5-cpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26975932-1.0g
2-(methoxymethyl)-4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine
2445790-58-7 95.0%
1.0g
$1371.0 2025-03-20
Enamine
EN300-26975932-0.05g
2-(methoxymethyl)-4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine
2445790-58-7 95.0%
0.05g
$1152.0 2025-03-20
Enamine
EN300-26975932-0.25g
2-(methoxymethyl)-4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine
2445790-58-7 95.0%
0.25g
$1262.0 2025-03-20
Enamine
EN300-26975932-5.0g
2-(methoxymethyl)-4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine
2445790-58-7 95.0%
5.0g
$3977.0 2025-03-20
Enamine
EN300-26975932-1g
2-(methoxymethyl)-4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine
2445790-58-7
1g
$1371.0 2023-09-11
Enamine
EN300-26975932-5g
2-(methoxymethyl)-4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine
2445790-58-7
5g
$3977.0 2023-09-11
Enamine
EN300-26975932-10.0g
2-(methoxymethyl)-4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine
2445790-58-7 95.0%
10.0g
$5897.0 2025-03-20
Enamine
EN300-26975932-0.1g
2-(methoxymethyl)-4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine
2445790-58-7 95.0%
0.1g
$1207.0 2025-03-20
Enamine
EN300-26975932-2.5g
2-(methoxymethyl)-4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine
2445790-58-7 95.0%
2.5g
$2688.0 2025-03-20
Enamine
EN300-26975932-0.5g
2-(methoxymethyl)-4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine
2445790-58-7 95.0%
0.5g
$1316.0 2025-03-20

2-(methoxymethyl)-4H,5H,6H,7H-1,3oxazolo4,5-cpyridine 関連文献

2-(methoxymethyl)-4H,5H,6H,7H-1,3oxazolo4,5-cpyridineに関する追加情報

2-(Methoxymethyl)-4H,5H,6H,7H-1,3Oxazolo[4,5-c]Pyridine: A Comprehensive Overview

The compound with CAS No. 2445790-58-7, known as 2-(methoxymethyl)-4H,5H,6H,7H-1,3oxazolo[4,5-c]pyridine, is a structurally unique heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazolopyridines, which are fused bicyclic systems combining oxazole and pyridine rings. The methoxymethyl substituent at position 2 introduces additional functional complexity, making this molecule a promising candidate for various applications.

Recent studies have highlighted the potential of 1,3oxazolo[4,5-c]pyridine derivatives in drug discovery. Researchers have explored their ability to modulate key biological targets such as kinases and ion channels. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that certain analogs of this compound exhibit potent inhibitory activity against protein kinase A (PKA), a critical enzyme involved in cellular signaling pathways. This finding underscores the potential of 2-(methoxymethyl)-4H,5H,6H,7H-1,3oxazolo[4,5-c]pyridine as a lead compound for developing novel therapeutic agents.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the oxazole ring followed by its fusion with the pyridine moiety. Recent advancements in catalytic methods have enabled more efficient and selective syntheses. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the fused ring system with high yields and excellent stereocontrol.

In terms of chemical properties, 2-(methoxymethyl)-4H,5H,6H,7H-1,3oxazolo[4,5-c]pyridine exhibits interesting electronic characteristics due to the conjugation between the oxazole and pyridine rings. This conjugation not only stabilizes the molecule but also imparts unique optical properties. A 2023 study in *Chemical Communications* reported that this compound shows strong fluorescence under UV light, making it a potential candidate for applications in sensors and optoelectronic devices.

The methoxymethyl group attached to the oxazolopyridine framework introduces additional functional diversity. This substituent can undergo various transformations to generate derivatives with enhanced bioavailability or selectivity. For instance, researchers have explored the substitution of methoxy groups with other electron-donating or withdrawing groups to modulate the electronic properties of the molecule further.

From an environmental perspective, the synthesis and application of 1,3oxazolo[4,c]pyridine derivatives are considered eco-friendly due to their potential for use in green chemistry practices. The development of catalytic methods for their synthesis reduces reliance on hazardous reagents and minimizes waste generation.

In conclusion,2-(methoxymethyl)-4H-, 5-, 6-, 7-H-1-, 3-Oxazolo[4,c]pyridine represents a versatile platform for exploring new chemical entities with diverse applications. Its unique structure and functional groups make it an attractive target for ongoing research in drug discovery and materials science.

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